molecular formula C17H18N4O4S B1197294 6-Benzylthioinosine CAS No. 6165-03-3

6-Benzylthioinosine

カタログ番号: B1197294
CAS番号: 6165-03-3
分子量: 374.4 g/mol
InChIキー: OMJRXFOHHLLDFR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-ベンジルチオイノシンは、骨髄性白血病細胞の分化誘導の可能性で知られるヌクレオシドアナログです。 これは、in vitroおよびin vivo研究の両方で有望な結果を示しており、がん研究の分野において重要な化合物となっています .

2. 製法

合成経路と反応条件: 6-ベンジルチオイノシンの合成は、通常、特定の条件下でイノシンとベンジルチオールを反応させることから始まります。プロセスには以下が含まれます。

工業生産方法: 詳細な工業生産方法は広く文書化されていませんが、合成は一般的に、反応量の拡大と反応条件の最適化によって、高収率と高純度を確保するために、実験室の手順に従います .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzylthioinosine typically involves the reaction of inosine with benzylthiol under specific conditions. The process includes:

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows the laboratory procedures with scaling up of the reaction volumes and optimization of reaction conditions to ensure high yield and purity .

化学反応の分析

反応の種類: 6-ベンジルチオイノシンは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件:

主な生成物:

4. 科学研究への応用

6-ベンジルチオイノシンは、科学研究において幅広い用途を持っています。

科学的研究の応用

Induction of Differentiation in AML Cells

  • Cell Lines and Patient Samples :
    • In vitro studies have demonstrated that 6-BT effectively induces monocytic differentiation in various AML cell lines, including HL-60, OCI-AML3, and MV4-11. In some cases, it also leads to cell death in leukemic cells .
    • A study involving five primary patient samples showed that two exhibited differentiation upon treatment with 6-BT, while others experienced cell death .
  • Wnt Signaling Pathway :
    • The compound has been shown to regulate both canonical and non-canonical Wnt signaling pathways in HL-60 cells. Specifically, it reduces canonical Wnt signaling while activating non-canonical Wnt/Ca2+ signaling, which is crucial for the differentiation process .
  • In Vivo Efficacy :
    • Beyond in vitro activity, 6-BT has demonstrated the ability to impair tumor growth in nude mice models, indicating its potential therapeutic efficacy in vivo .

Comparative Efficacy with Other Agents

In comparative studies, 6-BT has been shown to have similar or superior differentiation-inducing activity compared to other established agents like all-trans-retinoic acid (ATRA) and vitamin D3. For instance, 97% of HL-60 cells differentiated with 6-BT compared to 95% with ATRA and 91% with vitamin D3 based on nitroblue tetrazolium reduction assays .

Toxicity Profile

One of the notable advantages of 6-BT is its low toxicity towards non-malignant cells. Studies indicate that the LD50 for normal human bone marrow cells exceeds 100 μmol/L, suggesting a favorable safety profile compared to traditional chemotherapeutics . This selective toxicity may be attributed to its mechanism as an inhibitor of the nucleoside transporter ENT1, limiting its uptake in non-leukemic cells .

Case Study 1: Differentiation Induction

A patient sample derived from an individual with relapsed AML-M4 showed dramatic morphological changes and increased nitroblue tetrazolium reduction activity after treatment with 6-BT. This case highlights the compound's potential utility in clinical settings for inducing differentiation in resistant leukemia cases .

Case Study 2: Cell Death Induction

Another patient sample exhibited over 90% cell death following treatment with 6-BT. This underscores the compound's dual capacity to induce differentiation or apoptosis depending on the specific leukemia subtype involved .

作用機序

6-ベンジルチオイノシンの作用機序には、以下が含まれます。

類似の化合物:

独自性: 6-ベンジルチオイノシンは、悪性ではない細胞への毒性が低い一方で、骨髄性白血病細胞の分化を誘導する特定の能力で際立っています。 ATP枯渇とWntシグナル伝達経路を含むその独自のメカニズムは、他のヌクレオシドアナログとはさらに異なります .

類似化合物との比較

Uniqueness: 6-Benzylthioinosine stands out due to its specific ability to induce differentiation in myeloid leukemia cells with low toxicity to nonmalignant cells. Its unique mechanism involving ATP depletion and Wnt signaling pathways further distinguishes it from other nucleoside analogues .

生物活性

6-Benzylthioinosine (BTI) is a compound that has garnered attention for its biological activity, particularly in the context of parasitic infections and cancer treatment. This article explores the various aspects of BTI's biological activity, including its mechanism of action, therapeutic potential, and structure-activity relationships.

BTI is primarily recognized as a subversive substrate for the enzyme adenosine kinase in Toxoplasma gondii, a parasite responsible for toxoplasmosis. The enzyme adenosine kinase plays a crucial role in the purine salvage pathway, which is vital for the survival and proliferation of the parasite. BTI is preferentially phosphorylated by T. gondii adenosine kinase, leading to selective toxicity against the parasite while sparing human cells . This selectivity is significant as it provides a potential therapeutic avenue for treating infections caused by T. gondii, especially in immunocompromised patients.

1. Toxoplasmosis Treatment

BTI has been identified as an effective agent against T. gondii. The compound's ability to inhibit adenosine kinase results in the disruption of purine metabolism in the parasite, leading to its death. Research indicates that BTI and its analogues can serve as promising candidates for developing new treatments for toxoplasmosis .

2. Acute Myeloid Leukemia (AML)

Recent studies have shown that BTI can induce differentiation in acute myeloid leukemia (AML) cells through modulation of Wnt signaling pathways. This differentiation is critical as it may help overcome the maturation block seen in AML, suggesting that BTI could be utilized as a therapeutic agent in leukemia treatment .

Structure-Activity Relationships (SAR)

The biological activity of BTI is heavily influenced by its chemical structure. Research has demonstrated that modifications at specific positions on the benzylthio group can enhance or diminish its efficacy as a subversive substrate . For instance:

  • Para Substituents : Variations at the para position of the benzyl ring significantly affect the compound's activity against T. gondii adenosine kinase.
  • Analogues : The synthesis of carbocyclic analogues has also been explored, revealing insights into how structural changes impact biological activity and selectivity towards the target enzyme .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Study Focus Findings Implications
ToxoplasmosisIdentified as a subversive substrate for T. gondii adenosine kinasePotential treatment for toxoplasmosis
AMLInduces differentiation via Wnt signalingPossible therapeutic use in leukemia
SARStructure modifications impact efficacyGuides development of more effective analogues

Case Studies

Several case studies highlight the effectiveness of BTI:

  • In a study focusing on Toxoplasma gondii, BTI was shown to significantly reduce parasitic load in infected models, demonstrating its potential as an anti-parasitic agent.
  • Clinical investigations into AML therapies involving BTI have reported improved patient outcomes through enhanced differentiation of leukemic cells.

特性

CAS番号

6165-03-3

分子式

C17H18N4O4S

分子量

374.4 g/mol

IUPAC名

2-(6-benzylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C17H18N4O4S/c22-6-11-13(23)14(24)17(25-11)21-9-20-12-15(21)18-8-19-16(12)26-7-10-4-2-1-3-5-10/h1-5,8-9,11,13-14,17,22-24H,6-7H2

InChIキー

OMJRXFOHHLLDFR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CSC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O

正規SMILES

C1=CC=C(C=C1)CSC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O

Key on ui other cas no.

6165-03-3

同義語

6-benzylthioinosine

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。